molecular formula C8H9NaO4S B3386066 Sodium 1-hydroxy-2-phenylethane-1-sulfonate CAS No. 6950-57-8

Sodium 1-hydroxy-2-phenylethane-1-sulfonate

Cat. No.: B3386066
CAS No.: 6950-57-8
M. Wt: 224.21 g/mol
InChI Key: QIBUJUVMHPDPGS-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-2-phenylethane-1-sulfonate is an organic compound with the molecular formula C8H9NaO4S. It is a sodium salt of 1-hydroxy-2-phenylethane-1-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-hydroxy-2-phenylethane-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-phenylethane. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-2-phenylethane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Sodium 1-hydroxy-2-phenylethane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1-hydroxy-2-phenylethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, stabilizing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further enhancing its stabilizing effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-hydroxy-2-phenylethane-1-sulfonate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to stabilize proteins and enzymes makes it particularly valuable in biochemical and medical research.

Properties

IUPAC Name

sodium;1-hydroxy-2-phenylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUJUVMHPDPGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Reactant of Route 2
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
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Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Reactant of Route 4
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Reactant of Route 5
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Reactant of Route 6
Sodium 1-hydroxy-2-phenylethane-1-sulfonate

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